1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a chemical compound characterized by the presence of trifluoromethylthio groups attached to a phenyl ring, along with a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves the introduction of trifluoromethylthio groups onto a phenyl ring, followed by the addition of a chloropropanone moiety. One common method involves the use of trifluoromethylthiolation reagents under specific reaction conditions to achieve the desired substitution on the phenyl ring. The chloropropanone moiety can then be introduced through a subsequent reaction step .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloropropanone moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique chemical properties make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The trifluoromethylthio groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The chloropropanone moiety can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to inhibition or modification of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Dutasteride: Contains a 2,5-bis(trifluoromethyl)phenyl group and is used as a potent inhibitor of 5α-reductase.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used as an organocatalyst in organic chemistry.
1,4-Bis(trifluoromethyl)benzene: Used in the design of compounds with thermally activated delayed fluorescence.
Uniqueness
1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one is unique due to the combination of trifluoromethylthio groups and a chloropropanone moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological or chemical targets .
Properties
Molecular Formula |
C11H7ClF6OS2 |
---|---|
Molecular Weight |
368.7 g/mol |
IUPAC Name |
1-[2,5-bis(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H7ClF6OS2/c12-4-3-8(19)7-5-6(20-10(13,14)15)1-2-9(7)21-11(16,17)18/h1-2,5H,3-4H2 |
InChI Key |
RJXVMIOEYQAXJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)C(=O)CCCl)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.